Cas no 1807391-69-0 (4-Fluoro-2-iodopyridine-5-acrylic acid)

4-Fluoro-2-iodopyridine-5-acrylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-Fluoro-2-iodopyridine-5-acrylic acid
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- Inchi: 1S/C8H5FINO2/c9-6-3-7(10)11-4-5(6)1-2-8(12)13/h1-4H,(H,12,13)/b2-1+
- InChI Key: LZPBEBUVMGOKIA-OWOJBTEDSA-N
- SMILES: IC1=CC(=C(C=N1)/C=C/C(=O)O)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 222
- XLogP3: 1.6
- Topological Polar Surface Area: 50.2
4-Fluoro-2-iodopyridine-5-acrylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029006124-1g |
4-Fluoro-2-iodopyridine-5-acrylic acid |
1807391-69-0 | 95% | 1g |
$2837.10 | 2023-09-02 | |
Alichem | A029006124-250mg |
4-Fluoro-2-iodopyridine-5-acrylic acid |
1807391-69-0 | 95% | 250mg |
$1038.80 | 2023-09-02 | |
Alichem | A029006124-500mg |
4-Fluoro-2-iodopyridine-5-acrylic acid |
1807391-69-0 | 95% | 500mg |
$1668.15 | 2023-09-02 |
4-Fluoro-2-iodopyridine-5-acrylic acid Related Literature
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Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
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Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
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Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
Additional information on 4-Fluoro-2-iodopyridine-5-acrylic acid
Recent Advances in the Application of 4-Fluoro-2-iodopyridine-5-acrylic acid (CAS: 1807391-69-0) in Chemical Biology and Pharmaceutical Research
4-Fluoro-2-iodopyridine-5-acrylic acid (CAS: 1807391-69-0) has emerged as a versatile building block in medicinal chemistry and chemical biology. Recent studies highlight its potential as a key intermediate in the synthesis of novel bioactive compounds, particularly in the development of kinase inhibitors and targeted covalent inhibitors. The unique combination of fluorine and iodine substituents on the pyridine ring, coupled with the acrylic acid moiety, provides multiple handles for further derivatization, making it a valuable scaffold for drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 4-Fluoro-2-iodopyridine-5-acrylic acid in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors. Researchers utilized the iodine substituent for palladium-catalyzed cross-coupling reactions to introduce various heterocyclic systems, while the acrylic acid moiety served as a Michael acceptor for covalent binding to the target protein. The resulting compounds showed improved selectivity profiles compared to existing BTK inhibitors, with IC50 values in the low nanomolar range.
In the field of positron emission tomography (PET) tracer development, 4-Fluoro-2-iodopyridine-5-acrylic acid has shown promise as a precursor for radiofluorination. A recent publication in ACS Medicinal Chemistry Letters described its use in the synthesis of [18F]-labeled probes for imaging protein-protein interactions. The inherent fluorine atom in the compound served as a model for the radioactive analog, while the iodine allowed for straightforward precursor synthesis via halogen exchange reactions.
The compound's reactivity has also been exploited in materials science applications. A 2024 study in Advanced Functional Materials reported its incorporation into conjugated polymers for organic electronics. The electron-withdrawing nature of the fluorine and iodine substituents, combined with the π-conjugated system of the acrylic acid, resulted in materials with tunable electronic properties and enhanced stability, potentially useful for biosensor applications.
From a safety and pharmacokinetic perspective, recent toxicological studies have provided important data on 4-Fluoro-2-iodopyridine-5-acrylic acid. Research published in Chemical Research in Toxicology in 2023 investigated its metabolic stability and potential reactive metabolites. While the compound showed moderate metabolic stability in human liver microsomes, the formation of reactive intermediates was observed, suggesting the need for careful structural modification in drug development programs to minimize potential toxicity.
Looking forward, the unique chemical properties of 4-Fluoro-2-iodopyridine-5-acrylic acid continue to inspire innovative applications across multiple disciplines. Current research directions include its use in PROTAC (proteolysis targeting chimera) design, where its dual functionality allows for simultaneous target binding and E3 ligase recruitment, and in the development of covalent fragment libraries for high-throughput screening. As synthetic methodologies continue to advance, this compound is likely to remain an important tool in chemical biology and drug discovery efforts.
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